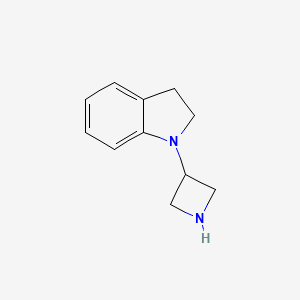
1-(Azetidin-3-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)indoline is a compound that features a unique structure combining an indoline moiety with an azetidine ring. The indoline structure consists of a benzene ring fused with a five-membered nitrogenous ring, while the azetidine ring is a four-membered nitrogen-containing heterocycle. This combination results in a bicyclic compound with significant potential in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)indoline typically involves the formation of the azetidine ring followed by its attachment to the indoline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the use of the Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate, which is then treated with various NH-heterocycles .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of microwave irradiation and solid support catalysts to enhance reaction efficiency and yield . These methods are designed to scale up the production while maintaining the purity and consistency of the compound.
化学反応の分析
Types of Reactions: 1-(Azetidin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azetidine ring or the indoline moiety, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typical reagents for Suzuki–Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted indoline and azetidine derivatives, which can be further explored for their unique properties and applications .
科学的研究の応用
1-(Azetidin-3-yl)indoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)indoline involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indoline moiety can interact with amino acid residues of proteins, while the azetidine ring provides additional binding sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
1-(Azetidin-3-yl)indoline can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain and unique reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine.
The uniqueness of this compound lies in its combination of the indoline and azetidine structures, providing a versatile scaffold for various applications .
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C11H14N2/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10/h1-4,10,12H,5-8H2 |
InChIキー |
UUCDJDHIXMHNIF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



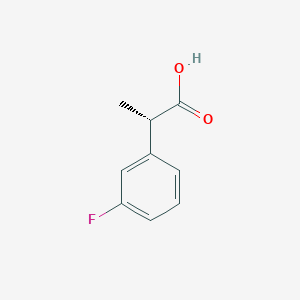

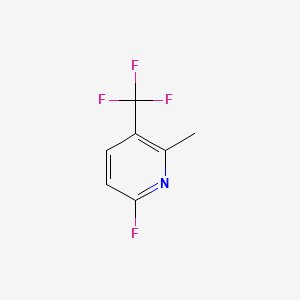
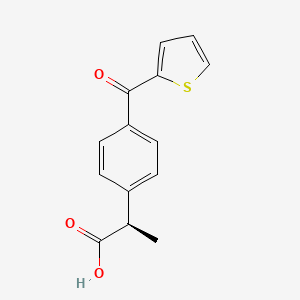
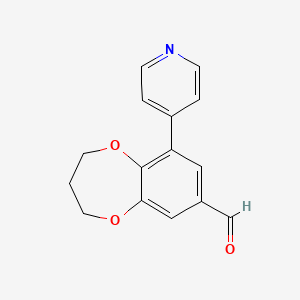
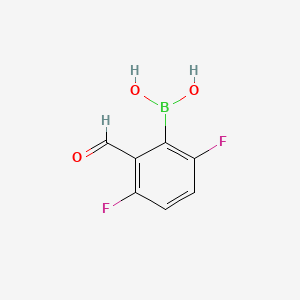
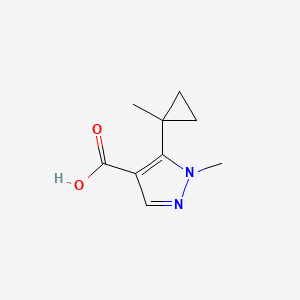


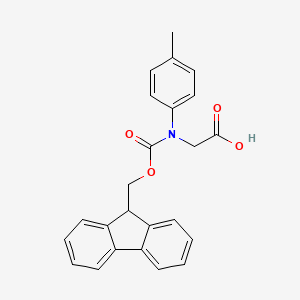
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)

